

Comparative Analysis of (Butane-2-sulfonyl)-acetonitrile: A Guide for Researchers

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Compound of Interest

Compound Name: (Butane-2-sulfonyl)-acetonitrile

Cat. No.: B3335286

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For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step. Sulfonylacetonitriles represent a class of compounds with significant potential in medicinal chemistry, attributed to the versatile reactivity of the sulfonyl and nitrile groups. This guide provides a comparative overview of **(Butane-2-sulfonyl)-acetonitrile** and other related sulfonylacetonitriles, focusing on their synthesis and potential biological activities based on available data.

Physicochemical Properties

A fundamental step in comparing chemical compounds is the characterization of their physicochemical properties. These properties influence the compound's behavior in biological systems and its suitability for various experimental conditions.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(Butane-2-sulfonyl)-acetonitrile	1153970-76-3	C ₆ H ₁₁ NO ₂ S	161.22
Phenylsulfonylacetonitrile	5499-55-8	C ₈ H ₇ NO ₂ S	181.21
(4-Chlorophenyl)sulfonyl acetonitrile	5499-59-2	C ₈ H ₆ ClNO ₂ S	215.66

Synthesis of Sulfonylacetoneitriles

The synthesis of sulfonylacetoneitriles can be achieved through various synthetic routes. A general and effective method involves a two-step process starting from the corresponding thiol.

General Experimental Protocol for Synthesis

Step 1: Synthesis of the Thioacetoneitrile Intermediate

- Dissolve the desired thiol (1.0 equivalent) and bromoacetoneitrile (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) to a concentration of 0.4 M.
- Cool the reaction mixture to 0°C using an ice bath.
- Add potassium carbonate (K_2CO_3) (2.0 equivalents) to the cooled mixture.
- Stir the reaction at 0°C for 2 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding an excess of water.
- Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude thioacetoneitrile.

Step 2: Oxidation to the Sulfonylacetoneitrile

- Dissolve the crude thioacetoneitrile from Step 1 in a mixture of dichloromethane (DCM) and water (3:1).
- Cool the solution to 0°C.
- Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the stirred solution.
- Allow the reaction to stir at 0°C for 2 hours and then at room temperature until completion, as indicated by TLC.

- Quench the reaction with a saturated aqueous solution of sodium sulfite (Na_2SO_3).
- Extract the mixture with DCM (3 x 40 mL).
- Combine the organic phases, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by recrystallization from ethanol to obtain the desired sulfonylacetonitrile.^[1]

This protocol provides a general framework for the synthesis of various sulfonylacetonitriles, allowing for the introduction of different alkyl or aryl substituents.

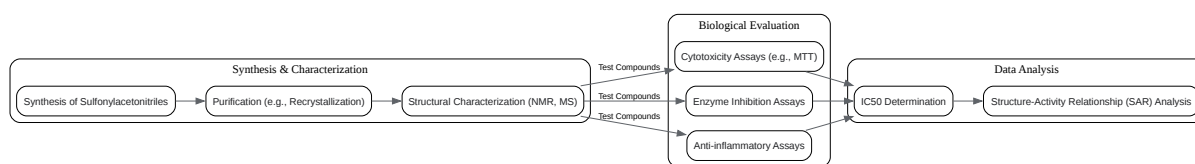
Biological Activity: A Comparative Outlook

While specific, direct comparative studies on the biological activity of **(Butane-2-sulfonyl)-acetonitrile** are not readily available in the public domain, the broader class of sulfonyl-containing compounds and nitriles has been extensively studied, revealing a wide range of biological activities.

Sulfonyl groups are present in numerous pharmaceuticals and are known to contribute to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, and it is a common feature in many bioactive molecules.

Studies on structurally related sulfonylacetonitriles have indicated potential for enzyme inhibition. For instance, certain sulfanylacrylonitrile derivatives have shown inhibitory activity against the Ap_4A phosphorylase of *Mycobacterium tuberculosis*, with IC_{50} values in the nanomolar range.^[2] Furthermore, some bioassays have suggested that sulfonylacetonitriles may exhibit cytotoxicity against various cancer cell lines.^[3]

The logical workflow for evaluating and comparing such compounds would typically involve the following steps:



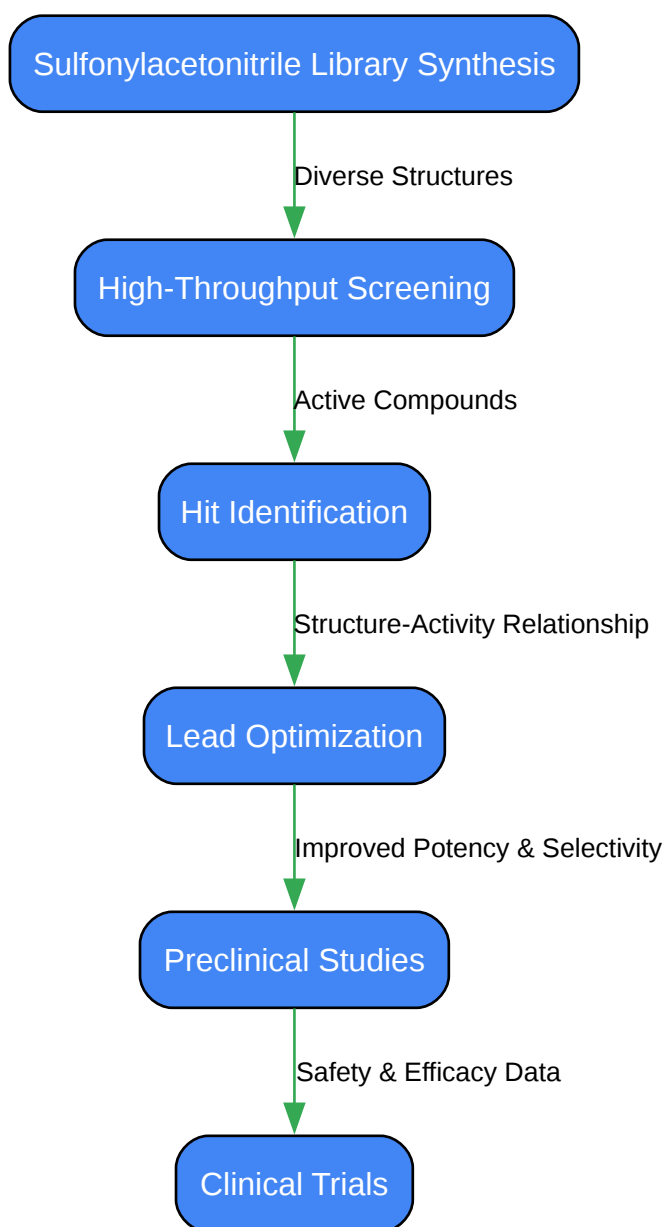
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Caption: A typical experimental workflow for the synthesis and biological evaluation of sulfonylacetonitriles.

Conclusion

(Butane-2-sulfonyl)-acetonitrile represents a simple alkyl sulfonylacetonitrile. While direct comparative biological data for this specific compound is limited in publicly accessible literature, the established synthetic routes for sulfonylacetonitriles and the known biological activities of related compounds suggest that it could be a valuable building block for further investigation in drug discovery programs. Future research focusing on the systematic biological evaluation of a library of alkyl and aryl sulfonylacetonitriles, including **(Butane-2-sulfonyl)-acetonitrile**, would be instrumental in elucidating their structure-activity relationships and identifying lead compounds for various therapeutic targets.

The following diagram illustrates the logical relationship in exploring the potential of sulfonylacetonitriles in drug discovery:



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Caption: The logical progression from compound synthesis to clinical trials in drug discovery.

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